molecular formula C14H11FO2 B1620080 Benzyl 4-fluorobenzoate CAS No. 59986-44-6

Benzyl 4-fluorobenzoate

Cat. No.: B1620080
CAS No.: 59986-44-6
M. Wt: 230.23 g/mol
InChI Key: CNTWNLQFUTWHID-UHFFFAOYSA-N
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Description

Benzyl 4-fluorobenzoate is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

59986-44-6

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

benzyl 4-fluorobenzoate

InChI

InChI=1S/C14H11FO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

CNTWNLQFUTWHID-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Benzyl alcohol (4.05 mL, 39.1 mmol) was added slowly to a stirring solution of 4-fluorobenzoic acid (5.00 g, 35.7 mmol), 4-(dimethylamino)pyridine (432 mg, 3.53 mmol), and 1,3-dicyclohexylcarbodiimide (8.15 g, 39.5 mmol) in anhydrous CH2Cl2 at room temperature under an argon atmosphere. After 18 h the reaction was worked up according to procedures as outlined for the synthesis of 16. Flash chromatographic purification over silica (10% EtOAc in hexanes) afforded 17 as a clear, colorless liquid (7.75 g, 94%). 1H-NMR (500 MHz, CDCl3) δ 5.35 (s, 2H), 7.06-14 (m, 2H), 7.32-7.41 (m, 3H), 7.41-7.47 (m, 2H), 8.06-8.12 (m, 2H); 13C-NMR (125 MHz, CDCl3) δ 66.84, 115.5 (d, JC-F=22.0 Hz), 126.4 (d, JC-F=2.9 Hz), 128.2, 128.3, 128.6, 132.3 (d, JC-F=9.6 Hz), 135.9, 165.5, 165.8 (d, JC-F=253 Hz); GC-MS 230 m/z [M]+, C14H11OF2 requires 230.
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4.05 mL
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432 mg
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Yield
94%

Synthesis routes and methods III

Procedure details

A mixture of 4-fluorobenzoic acid (4.9 g, 35.3 mmol), benzyl bromide (3.8 mL, 31.7 mmol), and cesium carbonate (17.2 g, 53 mmol) in DMF (50 mL,) at room temperature was stirred for 24 hours, diluted with water, and extracted with diethyl ether. The combined extracts were washed with brine, dried (MgSO4), filtered, and concentrated to provide the desired product. MS (DCI) m/e 248 (M+H)+.
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17.2 g
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50 mL
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Synthesis routes and methods IV

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A mixture of 4-fluorobenzoic acid (5.0 g, 36 mmol) in CH2Cl2 was treated with oxallyl chloride (6.2 mL, 72 mmol) and a catalytic amount of DMF. The mixture was stirred until the evolution of gas stopped and then concentrated under reduced pressure. The residue was re-dissolved in CH2Cl2 and the solution was added in a drop wise manner to a mixture of benzyl alcohol (3.9 g, 36 mmol), diisopropyl ethyl amine (12.6 mL, 72 mmol) and a catalytic amount of DMAP in CH2Cl2. After stirring overnight the reaction mixture was concentrated and the residue was passed through a silica gel plug with 10% Et2O in hexanes. The intermediate 4-fluoro benzoic acid benzyl ester obtained from the above procedure was dissolved in DMSO (25 mL). Followed addition of piperazine (14 g, and the mixture was heated in a sealed tube at 120° C. overnight. Next morning the reaction mixture was partitioned between EtOAc and water. The water layer was basified to pH 12 with solid NaOH, extracted once again with EtOAc and the combined EtOAc layer was dried over Na2SO4, filtered and concentrated to afford the product (8.5 g, Yield: 80%). HRMS m/z calcd for C18H20N2O2 [M+H]: 297.1598. Found: 297.1597.
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